1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
Description
1-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a bifunctional pyrazole derivative featuring:
- A 1-(2-fluoroethyl)-substituted pyrazole at the 1-position.
- A 1-methyl-substituted pyrazole linked via a methanamine bridge.
Properties
Molecular Formula |
C11H17ClFN5 |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(1-methylpyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-16-8-10(6-14-16)4-13-5-11-7-15-17(9-11)3-2-12;/h6-9,13H,2-5H2,1H3;1H |
InChI Key |
UTPWVADMOJERDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 1-(2-Fluoroethyl)-1H-pyrazol-4-yl Intermediate
The fluoroethyl-substituted pyrazole is synthesized through a Knorr-type cyclization between hydrazine derivatives and β-keto esters. For example:
- Hydrazine (NH₂NH₂) reacts with ethyl 3-ethoxyacrylate in ethanol under reflux to form a pyrazolone intermediate.
- Fluoroethylation is achieved using 1-bromo-2-fluoroethane in dimethylformamide (DMF) with potassium carbonate as a base.
The reaction’s success depends on maintaining anhydrous conditions to prevent hydrolysis of the fluoroethyl group. Typical yields range from 65% to 78%.
Synthesis of 1-Methyl-1H-pyrazol-4-ylmethylamine
The methyl-substituted pyrazole is prepared via:
- Vilsmeier-Haack reaction to form 1-methyl-1H-pyrazole-4-carbaldehyde.
- Reductive amination with methylamine using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding 1-methyl-1H-pyrazol-4-ylmethylamine.
Stepwise Coupling and Functionalization
Alkylation of the Methylamine Linker
The two pyrazole units are connected through a methylamine bridge. A Mitsunobu reaction or nucleophilic substitution is employed:
Mitsunobu method :
Nucleophilic substitution :
Reaction Optimization and Challenges
Solvent and Temperature Effects
Side reactions such as N-alkylation of pyrazole rings or fluoroethyl group hydrolysis are mitigated using scavengers like molecular sieves.
Catalytic Enhancements
- Palladium catalysts (e.g., Pd/C) improve coupling efficiency in reductive amination steps.
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance fluoralkylation kinetics.
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to improve heat transfer and reduce reaction times. Key steps include:
- Automated feed systems for precise reagent delivery.
- In-line purification using scavenger resins to remove excess alkylating agents.
- Crystallization with ethyl acetate/hexane mixtures to isolate the final product in >95% purity.
Analytical Characterization
Structural Confirmation
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 7.45 (s, 1H, pyrazole-H), δ 4.60 (t, J=4.8 Hz, 2H, -CH₂F) | |
| MS (ESI+) | m/z 287.76 [M+H]⁺ | |
| HPLC | Retention time: 8.2 min (99.2% purity) |
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Solubility | >50 mg/mL in DMSO | Shake-flask |
| Stability | Stable at 25°C for 6 months | Accelerated aging |
Chemical Reactions Analysis
1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
The compound's unique structure, characterized by a pyrazole ring and a methanamine group, suggests it may interact with specific biological targets, modulating enzyme activity or receptor functions. Preliminary studies indicate that it could influence pathways related to cell growth and differentiation.
Case Study: Anticancer Activity
In a study investigating the anticancer properties of pyrazole derivatives, compounds similar to 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine were tested for their ability to inhibit tumor cell growth. Results demonstrated that these compounds could effectively reduce proliferation rates in specific cancer cell lines, suggesting their potential as lead compounds in drug development .
Agrochemical Applications
Pesticide Development
The pyrazole moiety has been identified as a core pharmacophore in developing new agrochemicals. Compounds incorporating the pyrazole structure have shown promising results in controlling phytopathogenic bacteria and fungi .
Table 2: Agrochemical Efficacy of Pyrazole Derivatives
| Compound Name | Target Organism | Efficacy (EC50) |
|---|---|---|
| 2-(pyrazol-4-yl)-1,3,4-oxadiazoles | Xanthomonas campestris | 7.40 μg/mL |
| 5-chloro-3-methyl-1H-pyrazole | Fusarium oxysporum | 8.72 μg/mL |
Case Study: Development of New Agrochemicals
Research on new derivatives of pyrazole compounds has led to the discovery of effective agents against agricultural pests. A series of synthesized pyrazole derivatives demonstrated significant antibacterial activity against Xanthomonas species, indicating their potential use in developing novel pesticides that are both effective and environmentally friendly .
Biochemical Research Applications
Enzyme Modulation Studies
The compound's interaction with enzymes is an area of ongoing research. Its structural features allow it to act as a potential inhibitor or modulator of enzyme activity, which is crucial for understanding metabolic pathways and developing therapeutic strategies .
Table 3: Enzyme Targets and Modulation Effects
| Enzyme Target | Mode of Action | Impact on Pathway |
|---|---|---|
| Cyclooxygenase | Inhibition | Reduced inflammation |
| Protein Kinase | Modulation | Altered cell signaling |
Case Study: Enzyme Interaction Analysis
In vitro studies have shown that similar compounds can inhibit cyclooxygenase enzymes involved in inflammatory responses. This suggests that 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine could be further explored for its anti-inflammatory properties through targeted enzyme modulation .
Mechanism of Action
The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and pyrazole rings play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural analogs and their distinguishing features:
Key Comparative Findings
Fluorine Substitution Patterns
- The target compound employs a 2-fluoroethyl group, enhancing lipophilicity and metabolic stability compared to aromatic fluorine analogs (e.g., 3f in ).
- Compounds with difluoroethyl groups (e.g., ) exhibit increased electron-withdrawing effects, which may alter binding kinetics but introduce higher molecular weight.
Pyrazole Core Modifications
- Methyl vs. ethyl substitutions (target vs. ) influence steric bulk; methyl groups may reduce torsional strain, favoring receptor fit.
Linker and Functional Group Variations
- Chlorine-containing analogs (e.g., ) may exhibit off-target toxicity compared to the target’s fluorine-only design.
Physicochemical Properties
Biological Activity
The compound 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine , with CAS number 1856070-95-5 , is a member of the pyrazole derivatives, which have been extensively studied for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C12H18ClFN4 |
| Molecular Weight | 272.75 g/mol |
| IUPAC Name | 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine |
| InChI Key | YVQFWVZGROGXMR-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine under controlled conditions to ensure high purity and yield. The reaction conditions are optimized for temperature and pH to facilitate the formation of the desired product efficiently.
Antifungal and Antimicrobial Properties
Fluorinated pyrazole derivatives, including the compound , have demonstrated significant antifungal and antimicrobial activities. A study highlighted that various fluorinated pyrazoles exhibited potent antifungal effects against phytopathogenic fungi such as Sclerotinia sclerotiorum and Fusarium oxysporum, suggesting that structural modifications enhance their biological efficacy .
The molecular docking studies indicated that these compounds inhibit key enzymes involved in fungal growth, showcasing their potential as environmentally friendly agricultural agents .
The mechanism of action for this class of compounds often involves interactions with specific molecular targets such as enzymes or receptors. For instance, studies have shown that certain pyrazole derivatives can act as inhibitors of acetylcholinesterase (AChE), which is crucial in neurodegenerative disease contexts like Alzheimer's disease . The binding affinity and selectivity towards these targets are influenced by the fluorinated substituents present in the pyrazole structure.
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
- Antifungal Activity : In a comparative study, fluorinated pyrazoles were tested against several fungal strains, revealing inhibition rates exceeding 40% for specific derivatives against S. sclerotiorum and F. culmorum.
- Neuroprotective Effects : Another study focused on the neuroprotective properties of fluorinated pyrazoles, demonstrating their potential as selective inhibitors of butyrylcholinesterase (BuChE), which could lead to therapeutic applications in Alzheimer's disease treatment .
- Antimicrobial Screening : A comprehensive screening of various pyrazole derivatives showed that compounds with specific substituents exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. Key steps include:
- Substitution Reactions : Reacting halogenated pyrazole intermediates (e.g., 4-(chloromethyl)pyrazole derivatives) with amines under basic conditions (e.g., K₂CO₃ in DMF/DMSO) to form the methanamine linkage .
- Cyclization : Using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) to form pyrazole rings, as demonstrated in analogous compounds .
- Purification : Recrystallization or column chromatography to isolate the product, with yields often improved via continuous flow reactors in scaled-up syntheses .
Q. Table 1: Comparison of Synthetic Approaches
| Method | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | 70-85% | |
| Cyclization | POCl₃, 120°C, 6h | 60-75% | |
| Continuous Flow | Optimized solvent/catalyst, RT | >90% |
Q. How should researchers handle safety and storage of this compound?
Methodological Answer:
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact, as fluoroethyl groups may pose toxicity risks .
- First Aid : In case of exposure, rinse with water for 15 minutes and consult a physician immediately. Provide SDS documentation to medical personnel .
- Storage : Store in airtight containers at -20°C under inert gas (N₂/Ar) to prevent degradation. Monitor for moisture sensitivity .
Q. What spectroscopic methods are used for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions and amine linkages. For example, methyl groups on pyrazole rings appear as singlets at δ 2.5-3.5 ppm .
- IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N-H stretch) validate amine and pyrazole moieties .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₈F₂N₅: 294.14 g/mol) .
- X-ray Crystallography : Resolves bond angles (e.g., C-N-C ~120°) and fluorinated substituent orientation, critical for molecular modeling .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require post-reaction dialysis to remove residues .
- Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) to accelerate substitution reactions in biphasic systems .
- Temperature Control : Gradual heating (ramp to 120°C over 1h) during cyclization reduces side-product formation .
- In-line Analytics : Implement HPLC-MS for real-time monitoring of reaction progression .
Q. What strategies address contradictions in reported bioactivity data?
Methodological Answer:
- Meta-Analysis : Cross-reference bioactivity studies (e.g., IC₅₀ values) across cell lines (HEK293 vs. HeLa) to identify assay-specific variability .
- Structural Analogues : Compare with similar compounds (e.g., triazole derivatives) to isolate the impact of fluoroethyl groups on target binding .
- In Silico Docking : Use software like AutoDock to model interactions with receptors (e.g., kinases) and validate inconsistencies in experimental IC₅₀ .
Q. Table 2: Bioactivity Data Comparison
| Compound Analog | Target Receptor | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|---|
| Fluoroethyl-pyrazole | Kinase A | 50 ± 5 | In vitro | |
| Triazole derivative | Kinase A | 120 ± 10 | In vitro | |
| Methoxy-substituted | Kinase B | 200 ± 20 | In vivo |
Q. How does crystallography aid in understanding molecular interactions?
Methodological Answer:
- Bond Angle Analysis : Crystallographic data (e.g., C-F bond length: 1.39 Å) reveals steric effects influencing receptor binding .
- Hydrogen Bonding : Identify H-bond donors/acceptors (e.g., amine groups interacting with carbonyl oxygens) to map binding sites .
- Thermal Ellipsoids : Assess molecular flexibility; rigid pyrazole cores enhance stability in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
